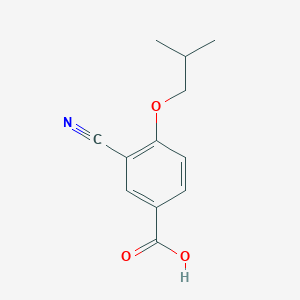

3-Cyano-4-isobutoxybenzoic acid

Description

BenchChem offers high-quality 3-Cyano-4-isobutoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-isobutoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZYDWVXISOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629861 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528607-60-5 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-4-isobutoxybenzoic Acid (CAS: 528607-60-5)

Introduction: A Key Intermediate in Modern Drug Discovery

3-Cyano-4-isobutoxybenzoic acid, identified by the CAS number 528607-60-5, is a substituted benzoic acid derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its strategic placement of a cyano group, a carboxylic acid, and an isobutoxy ether on a benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.[1]

Most notably, this compound is a key intermediate in the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2][3][4] Its structural framework is also leveraged in the development of other biologically active molecules, including modulators of sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[1] This guide provides a comprehensive technical overview of 3-Cyano-4-isobutoxybenzoic acid, encompassing its chemical and physical properties, synthesis methodologies, applications, and safety considerations, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

The unique arrangement of functional groups in 3-Cyano-4-isobutoxybenzoic acid dictates its physical and chemical behavior, influencing its reactivity and solubility. The isobutoxy group, for instance, enhances its solubility in organic solvents, a crucial property for its utility in synthetic organic chemistry.[1]

| Property | Value | Source(s) |

| CAS Number | 528607-60-5 | [2][5] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][2][6] |

| Molecular Weight | 219.24 g/mol | [1][2][5] |

| IUPAC Name | 3-cyano-4-(2-methylpropoxy)benzoic acid | [2] |

| Appearance | White to off-white solid (for the similar isopropoxy analog) | [7] |

| Melting Point | 149-153 °C (for the similar isopropoxy analog) | [7] |

| Storage | Store at 2-8 °C, sealed in a dry environment. | [2][8] |

Synthesis of 3-Cyano-4-isobutoxybenzoic Acid: A Modern Approach

The synthesis of 3-Cyano-4-isobutoxybenzoic acid is a multi-step process that has been optimized to improve yield, safety, and industrial scalability. Early synthetic routes often involved hazardous reagents like cuprous cyanide.[9] More contemporary methods, however, have been developed to circumvent the use of highly toxic materials, making the process more environmentally benign and suitable for large-scale production.

A notable advancement in its synthesis involves the conversion of a formyl group to a cyano group, which is an efficient and direct method.[9] Below is a representative, step-by-step protocol adapted from patented industrial methods that prioritize safety and efficiency.

Experimental Protocol: A Safer, Scalable Synthesis

This protocol outlines a method that avoids the use of highly toxic cyanides, starting from more readily available precursors.

Step 1: Formylation of 4-Hydroxybenzoic Acid Phenyl Ester

-

To a reaction vessel, add 4-hydroxybenzoic acid phenyl ester, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.[9]

-

Heat the mixture in an oil bath at 60°C and stir overnight.[9]

-

After cooling to room temperature, slowly add a dilute aqueous solution of concentrated hydrochloric acid.[9]

-

Filter any insoluble material and extract the aqueous phase multiple times with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-formyl-4-hydroxybenzoic acid phenyl ester.[9]

Step 2: Conversion of the Formyl Group to a Cyano Group

-

Dissolve the 3-formyl-4-hydroxybenzoic acid phenyl ester obtained in the previous step and hydroxylamine hydrochloride in a mixture of acetonitrile and N,N-dimethylformamide.[9]

-

Add chloroacetyl chloride to the mixture and heat at 80°C with stirring for 2 hours.[9] This step converts the aldehyde to an oxime and then dehydrates it to the nitrile.

-

Upon reaction completion (monitored by TLC or HPLC), quench the reaction and extract the product.

-

Purify the resulting 3-cyano-4-hydroxybenzoic acid phenyl ester by chromatography or recrystallization.

Step 3: Isobutoxylation of the Phenolic Hydroxyl Group

-

Dissolve the 3-cyano-4-hydroxybenzoic acid phenyl ester in a suitable aprotic polar solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate, and isobutyl bromide.

-

Heat the reaction mixture to facilitate the Williamson ether synthesis. The progress of the reaction should be monitored by an appropriate analytical technique.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain 3-cyano-4-isobutoxybenzoic acid phenyl ester.

Step 4: Hydrolysis of the Phenyl Ester to the Carboxylic Acid

-

Dissolve the 3-cyano-4-isobutoxybenzoic acid phenyl ester in a mixture of ethanol and tetrahydrofuran.[7]

-

Add a 2M aqueous solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.[7]

-

Concentrate the mixture under vacuum to remove the organic solvents.[7]

-

Dilute the residue with water and acidify with 2N hydrochloric acid to a pH below 7.[7]

-

Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Filter and concentrate the solution to yield the crude product. Recrystallization from a suitable solvent system (e.g., ether/hexane) can be performed to obtain high-purity 3-Cyano-4-isobutoxybenzoic acid.[7]

Synthesis Workflow Diagram

Caption: A streamlined, four-step synthesis of 3-Cyano-4-isobutoxybenzoic acid.

Applications in Research and Drug Development

The trifunctional nature of 3-Cyano-4-isobutoxybenzoic acid makes it a valuable scaffold in the synthesis of various pharmaceuticals.

-

Intermediate for Febuxostat: As previously mentioned, this is the most prominent application of 3-Cyano-4-isobutoxybenzoic acid. Febuxostat is a non-purine xanthine oxidase inhibitor that effectively lowers uric acid levels in the blood.[2][4] The synthesis of Febuxostat involves the reaction of 3-Cyano-4-isobutoxybenzothiamide (derived from the corresponding benzoic acid) with ethyl 2-chloroacetoacetate.[3]

-

Precursor for Sphingosine-1-Phosphate (S1P) Receptor Modulators: Research has indicated that 3-Cyano-4-isobutoxybenzoic acid serves as a precursor for the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles.[1] These heterocycles are being investigated for their ability to modulate S1P receptors, particularly S1P1 and S1P5.[7] S1P receptor modulators are a class of drugs used in the treatment of multiple sclerosis and other autoimmune conditions.[10][11] The mechanism of action involves the internalization of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes and subsequent infiltration into the central nervous system.[10]

-

Building Block for Heterocyclic Compounds: The cyano and carboxylic acid functional groups are amenable to a wide range of chemical transformations, including nucleophilic substitution, esterification, and reduction.[1] This reactivity allows for its use in the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.[1] It can be utilized in cross-coupling reactions, often with palladium or nickel catalysts, to form new carbon-carbon or carbon-nitrogen bonds.[1]

-

Analytical Standard: In analytical chemistry, high-purity 3-Cyano-4-isobutoxybenzoic acid can be used as a reference standard for the calibration of analytical instruments and the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Role as a Versatile Building Block in Drug Discovery

Sources

- 1. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]

- 8. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Elucidating the Profile of a Key Synthetic Intermediate

An In-depth Technical Guide to the Physical Characteristics of 3-Cyano-4-isobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

3-Cyano-4-isobutoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered attention as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctional structure—comprising a carboxylic acid, a nitrile group, and an isobutoxy ether—makes it a valuable precursor for the synthesis of complex heterocyclic compounds.[1] Notably, it serves as a key intermediate in the development of agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[2]

A thorough understanding of the physical characteristics of this compound is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of its core properties, outlines detailed methodologies for its characterization, and explains the scientific rationale behind these experimental choices, ensuring a foundation of trustworthiness and technical accuracy for researchers in the field.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers and molecular properties of 3-Cyano-4-isobutoxybenzoic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-cyano-4-(2-methylpropoxy)benzoic acid | [1] |

| CAS Number | 528607-60-5 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N | [1] |

| InChI Key | NPSZYDWVXISOEH-UHFFFAOYSA-N | [1] |

The presence of the isobutoxy group is a critical structural feature, enhancing the molecule's solubility in common organic solvents, which is a significant advantage for its application in synthetic chemistry.[1]

Physicochemical Characterization: An Experimental Approach

While specific, experimentally verified data for 3-Cyano-4-isobutoxybenzoic acid is not extensively documented in publicly available literature, its properties can be reliably predicted and characterized using standard analytical techniques. For comparative purposes, data for the closely related analogue, 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3), is often referenced.

| Physical Property | Reported/Predicted Value (Analogue Data) | Significance & Rationale |

| Appearance | White to off-white solid | Provides a preliminary, qualitative measure of purity. |

| Melting Point | 149-153 °C (for isopropoxy analogue) | A sharp melting range is a key indicator of high purity.[2] |

| Boiling Point | 371.4 ± 27.0 °C (Predicted, for isopropoxy analogue) | Useful for purification methods like distillation under vacuum, though decomposition may occur at atmospheric pressure.[2] |

| pKa | 4.09 ± 0.10 (Predicted, for isopropoxy analogue) | The acidity of the carboxylic acid group dictates its reactivity and solubility in aqueous solutions of varying pH.[2] |

| Solubility | Enhanced solubility in organic solvents | The isobutoxy group imparts lipophilicity, facilitating reactions in non-polar media.[1] |

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of 3-Cyano-4-isobutoxybenzoic acid involves a sequence of tests designed to confirm identity, purity, and key physical properties.

Caption: Workflow for the physical characterization of 3-Cyano-4-isobutoxybenzoic acid.

Experimental Protocols for Core Characterization

The following protocols are designed to be self-validating, providing researchers with robust methods for analyzing 3-Cyano-4-isobutoxybenzoic acid.

Melting Point Determination

-

Objective: To determine the melting range as an indicator of purity.

-

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Procedure:

-

Load a small amount of the finely powdered solid into a capillary tube.

-

Place the tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find the approximate melting point.

-

Allow the apparatus to cool and repeat with a fresh sample, this time heating at a slower ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (< 2 °C) suggests high purity.

-

Solubility Assessment

-

Objective: To qualitatively or quantitatively determine the solubility in solvents relevant to synthesis and drug development.

-

Methodology:

-

Solvent Selection: Choose a range of solvents, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, ethyl acetate, dichloromethane, and tetrahydrofuran.

-

Procedure (Qualitative):

-

To 1 mL of the chosen solvent in a vial, add ~1-2 mg of the compound.

-

Stir or vortex the mixture at room temperature for 1-2 minutes.

-

Visually observe if the solid dissolves completely.

-

-

Procedure (Quantitative):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

-

Stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove undissolved solid.

-

Analyze a known volume of the filtrate using a calibrated analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration.

-

-

Spectroscopic and Structural Analysis

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework.

-

¹H NMR Spectroscopy (Expected Data):

-

Rationale: The number of signals, their chemical shifts, splitting patterns, and integration values correspond directly to the different types of protons in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is best observed in DMSO-d₆.

-

| Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Multiplet | 2H | Aromatic-H |

| ~7.1-7.3 | Multiplet | 1H | Aromatic-H |

| ~3.9 | Doublet | 2H | -O-CH₂ -CH- |

| ~2.1 | Multiplet | 1H | -CH₂-CH -(CH₃)₂ |

| ~1.0 | Doublet | 6H | -CH-(CH₃ )₂ |

-

¹³C NMR Spectroscopy (Expected Data):

-

Rationale: Provides information on the number and electronic environment of all unique carbon atoms.

-

| Expected Chemical Shift (δ) ppm | Assignment |

| ~166 | C =O (Carboxylic Acid) |

| ~162 | Aromatic C -O |

| ~134 | Aromatic C -H |

| ~132 | Aromatic C -H |

| ~118 | Aromatic C -CN |

| ~116 | Aromatic C -H |

| ~115 | C ≡N (Nitrile) |

| ~108 | Aromatic C -C=O |

| ~75 | -O-C H₂- |

| ~28 | -C H-(CH₃)₂ |

| ~19 | -CH-(C H₃)₂ |

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

-

| Expected Absorption (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~2230-2210 | C≡N stretch (Nitrile) |

| ~1710-1680 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | C=C stretch (Aromatic) |

| ~1250, ~1050 | C-O stretch (Ether and Acid) |

Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Expected Result: In a high-resolution mass spectrum (HRMS), the primary observation would be the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₁₂H₁₃NO₃.

Synthesis and Purification Overview

Obtaining a pure sample is a prerequisite for accurate characterization. The synthesis of 3-Cyano-4-isobutoxybenzoic acid typically involves the alkylation of a 3-cyano-4-hydroxybenzoic acid precursor.[1]

Caption: A simplified workflow for the synthesis and purification of the title compound.

Purification via recrystallization is a self-validating system; the formation of well-defined crystals from a suitable solvent system is a strong indicator of purity, which is then confirmed by melting point analysis and spectroscopy.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Cyano-4-isobutoxybenzoic acid is not widely available, data from analogous compounds such as 4-cyanobenzoic acid and other substituted benzoic acids suggest the following precautions:

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[3]

Conclusion

3-Cyano-4-isobutoxybenzoic acid is a compound of significant interest to synthetic and medicinal chemists. While comprehensive physical data in the public domain is limited, its characteristics can be thoroughly investigated using the robust, standard analytical protocols detailed in this guide. By applying these methodologies, researchers can ensure the quality and identity of their material, enabling reliable and reproducible results in drug discovery and development endeavors.

References

-

PubChem. (n.d.). 3-cyano-4-isopropoxybenzoic acid. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

OSTI.gov. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyano-4-hydroxybenzoic acid. National Institutes of Health. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-cyano-4-isopropoxybenzoic acid.

-

Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

-

Thermo Fisher Scientific. (2013). Safety Data Sheet. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

Sources

preliminary investigation of 3-Cyano-4-isobutoxybenzoic acid derivatives

An In-depth Technical Guide for the Preliminary Investigation of 3-Cyano-4-isobutoxybenzoic Acid Derivatives

Executive Summary

This guide provides a comprehensive framework for the preliminary investigation of derivatives originating from the 3-Cyano-4-isobutoxybenzoic acid scaffold. This core molecule is a pivotal intermediate in pharmaceutical synthesis, most notably in the production of Febuxostat, a potent xanthine oxidase inhibitor for the management of hyperuricemia and gout.[1][2] This document navigates the critical stages of a research program, beginning with the synthesis and characterization of the core compound, proceeding through the strategic design and synthesis of novel derivatives, and culminating in a proposed framework for biological screening and data interpretation. By integrating established synthetic protocols with robust analytical methodologies and a logical screening cascade, this guide serves as a technical resource for researchers and drug development professionals aiming to explore the therapeutic potential of this chemical class.

The Core Scaffold: 3-Cyano-4-isobutoxybenzoic Acid

The preliminary investigation of any new class of compounds begins with a thorough understanding of the parent scaffold. 3-Cyano-4-isobutoxybenzoic acid is an organic compound characterized by a benzoic acid structure substituted with a cyano group and an isobutoxy group.[3] Its utility is primarily as a versatile building block in synthetic and pharmaceutical chemistry.[3]

Physicochemical Properties

A baseline understanding of the core compound's properties is essential before proceeding to derivatization.

| Property | Value | Source |

| CAS Number | 528607-60-5 | [3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [3] |

| Molecular Weight | 219.24 g/mol | [3] |

| IUPAC Name | 3-cyano-4-(2-methylpropoxy)benzoic acid | [3] |

| Appearance | Solid | [4] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Rationale for Investigation

The primary impetus for investigating derivatives of this scaffold is its established role as a key starting material for Febuxostat.[1] The functional groups present—a carboxylic acid, a cyano group, and an ether linkage—offer multiple points for chemical modification, allowing for the creation of a diverse library of novel compounds. The reactivity of the cyano and carboxylic acid groups makes it particularly suitable for generating heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[3]

Synthetic Pathways and Derivative Generation

The strategic synthesis of derivatives is the cornerstone of the preliminary investigation. The goal is to create a focused library of compounds that systematically explores the structure-activity relationship (SAR) around the core scaffold.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the parent compound is crucial for potential scale-up and cost management. Modern synthetic routes often aim to avoid highly toxic reagents. For instance, methods have been developed that prepare the cyanogroup from formyl groups, which is more suitable for industrial-scale production and avoids the use of toxic cyanides like cuprous cyanide.[5]

General Strategy for Derivatization

The functional handles of 3-Cyano-4-isobutoxybenzoic acid allow for several classes of derivatives to be synthesized. A general workflow can be visualized as follows:

Caption: General workflow for generating derivatives from the core scaffold.

Key Experimental Protocols

Protocol 2.3.1: Synthesis of 3-Cyano-4-isobutoxybenzamide

This protocol describes the conversion of the carboxylic acid to a primary amide, a common intermediate for further reactions.

-

Reagents & Materials: 3-Cyano-4-isobutoxybenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₄OH), ice bath, magnetic stirrer.

-

Step 1: Acid Chloride Formation: Dissolve 1 equivalent of 3-Cyano-4-isobutoxybenzoic acid in anhydrous DCM. Add 1.5 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.

-

Step 2: Amidation: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath. Slowly add the acid chloride solution from Step 1 to the cold ammonia solution with vigorous stirring.

-

Step 3: Isolation: A precipitate will form. Continue stirring for 30 minutes. Filter the solid, wash thoroughly with cold water to remove excess ammonia and salts, and dry under vacuum.

-

Validation: Confirm product formation using NMR (disappearance of the acidic proton, appearance of amide protons) and Mass Spectrometry (confirmation of molecular weight).

Protocol 2.3.2: Synthesis of 3-Cyano-4-isobutoxybenzothiamide

This thioamide is a critical intermediate for synthesizing thiazole-based derivatives like Febuxostat.[1]

-

Reagents & Materials: 3-Cyano-4-isobutoxybenzamide (from Protocol 2.3.1), Lawesson's reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], anhydrous toluene, magnetic stirrer, heating mantle with temperature control.

-

Step 1: Reaction Setup: Suspend 1 equivalent of the amide in anhydrous toluene. Add 0.5 equivalents of Lawesson's reagent.

-

Step 2: Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 3: Workup & Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thioamide.[1]

-

Validation: Confirm the structure using NMR, Mass Spectrometry, and IR spectroscopy (presence of C=S stretch). The resulting compound has a CAS number of 163597-57-7.[6]

Caption: Synthesis pathway for the key thioamide intermediate.

Analytical Characterization of Derivatives

Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of newly synthesized compounds. A multi-technique approach is required.

| Technique | Purpose | Key Insights |

| HPLC | Purity assessment and quantification | Provides quantitative data on the purity of the compound. Method development (mobile phase, column, flow rate) is critical.[3] |

| GC-MS | Purity and molecular weight of volatile compounds | Confirms molecular weight through the mass-to-charge ratio (m/z) of the molecular ion.[3] |

| NMR Spectroscopy | Structure elucidation | ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and verify that the chemical modification occurred at the intended position.[3] |

| Mass Spectrometry | Molecular weight confirmation | High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition.[3] |

Framework for Biological Activity Screening

Given that the parent scaffold is a precursor to the xanthine oxidase (XO) inhibitor Febuxostat, the logical starting point for a biological investigation is to screen for activity against this enzyme.[1][2] However, the chemical features may lend themselves to other activities.

Primary Screening: Xanthine Oxidase Inhibition

-

Objective: To identify derivatives that inhibit the activity of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.

-

Methodology: A cell-free, spectrophotometric enzyme inhibition assay is the standard.

-

Principle: The assay measures the XO-catalyzed oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

-

Protocol:

-

Prepare a solution of xanthine oxidase in phosphate buffer.

-

Prepare solutions of the test derivatives at various concentrations.

-

In a 96-well UV-transparent plate, add the enzyme, buffer, and the test compound (or vehicle control).

-

Initiate the reaction by adding the substrate, xanthine.

-

Measure the rate of increase in absorbance at 295 nm over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds.

-

Secondary and Tertiary Screening

Compounds showing promising activity in the primary screen should be advanced to more complex biological systems.

Caption: A tiered screening cascade for identifying potent drug candidates.

Exploring Broader Biological Potential

The cyanobenzoic acid motif and its heterocyclic derivatives are known to possess a wide range of pharmacological activities, including anti-cancer and anti-inflammatory effects.[7][8] Depending on resource availability, broader screening against panels of kinases, proteases, or cancer cell lines could unveil novel therapeutic applications for this chemical class.

Data Interpretation and Future Directions

The preliminary investigation culminates in the analysis of the collected chemical and biological data.

-

Structure-Activity Relationship (SAR): Correlate the structural modifications of the derivatives with their biological activity. For example, does converting the carboxylic acid to an amide increase or decrease XO inhibitory activity? What is the effect of different ester groups? This analysis is crucial for designing the next generation of more potent and selective compounds.

-

Lead Identification: A "lead" compound is one that demonstrates promising potency in primary and secondary assays and has chemical properties amenable to further development.

-

Next Steps: For a promising lead compound, future work would involve lead optimization (further chemical modification to improve potency and drug-like properties), ADME/Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and more extensive in vivo efficacy studies.

Conclusion

The 3-Cyano-4-isobutoxybenzoic acid scaffold represents a validated starting point for the discovery of pharmacologically active compounds. Its role in the synthesis of Febuxostat provides a clear rationale for its exploration as a source of new xanthine oxidase inhibitors. This guide outlines a systematic and technically grounded approach for a preliminary investigation, encompassing rational derivative synthesis, robust analytical characterization, and a logical biological screening cascade. By adhering to these principles, research teams can efficiently navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical class.

References

- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022-08-21). Available at: [Link]

- Google Patents. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.

-

PubChem. 3-Cyano-4-isobutoxybenzothioamide. Available at: [Link]

- Google Patents. CN102964313A - Synthetic method of febuxostat.

-

MDPI. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Available at: [Link]

- Google Patents. KR101630819B1 - Synthetic method of febuxostat.

-

ResearchGate. The preparation of febuxostat by Suzuki reaction. Available at: [Link]

-

ResearchGate. Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters. Available at: [Link]

-

Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available at: [Link]

-

Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. Available at: [Link]

-

PubMed Central. Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer's disease. Available at: [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012Â (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds [ppj.org.ly]

- 3. Buy 3-Cyano-4-isobutoxybenzoic acid | 528607-60-5 [smolecule.com]

- 4. 3-Cyano-4-isopropoxybenzoic acid | 258273-31-3 [sigmaaldrich.com]

- 5. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 6. 3-Cyano-4-isobutoxybenzothioamide | C12H14N2OS | CID 11770396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Cyano-4-isobutoxybenzoic Acid in Modern Pharmaceutical Synthesis

An Application Guide for Researchers and Drug Development Professionals

Abstract

3-Cyano-4-isobutoxybenzoic acid (CAS No: 160749-37-3) is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique arrangement of a nitrile, an ether, and a carboxylic acid group on a benzene ring makes it a versatile scaffold for constructing complex heterocyclic systems. This document provides an in-depth guide to the properties, applications, and detailed synthetic protocols involving this intermediate, with a primary focus on its pivotal role in the industrial-scale production of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout.[1]

Introduction and Physicochemical Profile

3-Cyano-4-isobutoxybenzoic acid is a stable, crystalline solid at room temperature. The presence of three distinct functional groups provides multiple reaction handles for synthetic chemists:

-

The carboxylic acid moiety allows for standard transformations such as esterification, amide formation, or reduction.

-

The nitrile group is a key precursor for the formation of amidines or, more critically in this context, its conversion into a thioamide.[2]

-

The isobutoxy ether linkage enhances lipophilicity, a crucial factor in modulating the pharmacokinetic properties of the final drug molecule.

Its primary significance lies in its use as a key building block for Febuxostat, where the cyano and carboxylic acid groups are strategically employed to construct the core thiazole ring of the drug.[1][3]

Table 1: Physicochemical Properties of 3-Cyano-4-isobutoxybenzoic acid

| Property | Value | Source(s) |

| CAS Number | 528607-60-5 (for isopropoxy analog) | [4] |

| Molecular Formula | C₁₂H₁₃NO₃ | [5] |

| Molecular Weight | 219.24 g/mol | [5] |

| Appearance | White to off-white crystalline powder | General |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N | [5] |

| InChI Key | NPSZYDWVXISOEH-UHFFFAOYSA-N | [5] |

Core Application: Synthesis of Febuxostat

Febuxostat (marketed as Uloric and Adenuric) is a non-purine selective inhibitor of xanthine oxidase, approved for the chronic management of hyperuricemia in patients with gout.[1] The synthesis of Febuxostat from 3-Cyano-4-isobutoxybenzoic acid is a multi-step process that masterfully constructs the drug's 2-phenylthiazole core. The overall workflow is a cornerstone of modern medicinal chemistry, demonstrating the efficient assembly of a complex API from a well-designed intermediate.

Overall Synthetic Workflow

The transformation of 3-Cyano-4-isobutoxybenzoic acid into Febuxostat involves two critical stages:

-

Formation of the Thioamide Intermediate: The carboxylic acid and nitrile functionalities are converted into the corresponding thioamide, 3-cyano-4-isobutoxybenzothioamide. This is the key reactive species for the subsequent cyclization.[1]

-

Hantzsch Thiazole Synthesis: The thioamide undergoes a classical Hantzsch condensation reaction with an α-halocarbonyl compound (ethyl 2-chloroacetoacetate) to form the substituted thiazole ring.[6][7] Subsequent hydrolysis of the resulting ester yields the final Febuxostat molecule.[8]

Caption: Synthetic workflow from the starting intermediate to Febuxostat.

Experimental Protocols

The following protocols are representative procedures derived from public disclosures and patents.[1][6] Researchers must adapt these methods with appropriate safety precautions and laboratory equipment.

Protocol 1: Synthesis of 3-Cyano-4-isobutoxybenzamide

Causality: The conversion of the carboxylic acid to a primary amide is the first step toward the thioamide. Direct amidation can be challenging; a common industrial route involves activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with an ammonia source like ammonium hydroxide. This two-step, one-pot procedure ensures a high-yielding and clean conversion.

-

Reagents: 3-Cyano-4-isobutoxybenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (NH₄OH, 28-30%).

-

Procedure:

-

Suspend 3-Cyano-4-isobutoxybenzoic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid) under an inert atmosphere (N₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Add SOCl₂ (1.2 eq) dropwise over 30 minutes. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

-

Re-dissolve the crude acyl chloride in fresh DCM and cool to 0 °C.

-

Slowly add concentrated NH₄OH (3.0 eq) while maintaining the temperature below 10 °C.

-

Stir vigorously for 1-2 hours at room temperature.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-Cyano-4-isobutoxybenzamide, typically as a white solid.

-

Protocol 2: Thionation to 3-Cyano-4-isobutoxybenzothioamide

Causality: The thionation step is critical for preparing the nucleophilic sulfur required for the thiazole ring formation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used thionating agent for converting amides to thioamides with minimal side products.[9] The reaction proceeds by replacing the carbonyl oxygen with sulfur.

-

Reagents: 3-Cyano-4-isobutoxybenzamide, Lawesson's Reagent, Anhydrous Toluene or Dioxane.

-

Procedure:

-

Dissolve 3-Cyano-4-isobutoxybenzamide (1.0 eq) in anhydrous toluene (15 mL per gram).

-

Add Lawesson's Reagent (0.5-0.6 eq) portion-wise to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting amide.

-

Cool the mixture to room temperature. The product may precipitate upon cooling.

-

Filter the solid product and wash with cold toluene or hexane to remove impurities and byproducts from the Lawesson's reagent.

-

The crude product can be purified further by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure 3-Cyano-4-isobutoxybenzothioamide.[1]

-

Protocol 3: Hantzsch Cyclization and Saponification to Febuxostat

Causality: This step is a classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[7][10] The thioamide acts as the N-C-S component. Its sulfur atom performs a nucleophilic attack on the α-carbon of ethyl 2-chloroacetoacetate, and the nitrogen atom attacks the carbonyl carbon, leading to cyclization and dehydration to form the aromatic thiazole ring. The final step is a standard ester hydrolysis (saponification) to yield the carboxylic acid of Febuxostat.[11]

-

Reagents: 3-Cyano-4-isobutoxybenzothioamide, Ethyl 2-chloroacetoacetate, Isopropanol (IPA) or Ethanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure (Cyclization):

-

Suspend 3-Cyano-4-isobutoxybenzothioamide (1.0 eq) in isopropanol (10 mL per gram).

-

Add ethyl 2-chloroacetoacetate (1.1 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-8 hours.[1]

-

Cool the reaction mixture to room temperature. The product, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, will precipitate as a solid.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum.

-

-

Procedure (Saponification):

-

Suspend the crude ester intermediate in a mixture of ethanol and water.

-

Add an aqueous solution of NaOH (2.0-3.0 eq) and heat the mixture to 60-70 °C for 1-3 hours until hydrolysis is complete.

-

Cool the solution and filter to remove any insoluble impurities.

-

Acidify the clear filtrate to a pH of ~2-3 with dilute HCl.

-

The final product, Febuxostat, will precipitate as a white crystalline solid.

-

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum at 50-60 °C.[11]

-

Mechanism Spotlight: Hantzsch Thiazole Synthesis

The formation of the thiazole ring is the key strategic step in the synthesis of Febuxostat. The mechanism involves a cascade of nucleophilic attack, intramolecular cyclization, and dehydration.

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Analytical and Safety Considerations

Quality Control

Ensuring the purity and identity of 3-Cyano-4-isobutoxybenzoic acid and its downstream intermediates is critical for successful API synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Recommended Analytical Methods

| Method | Purpose | Typical Conditions & Expected Results | Source(s) |

| HPLC | Purity assessment and reaction monitoring | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with an acid modifier (e.g., formic or phosphoric acid). Detection: UV at 230 or 254 nm. Purity should be >99% for use in GMP synthesis. | [5][12] |

| ¹H NMR | Structural confirmation | Spectra should show characteristic peaks for aromatic protons, the isobutyl group (doublet and multiplet), and the acidic proton. Integration should match the C₁₂H₁₃NO₃ structure. | [5] |

| Mass Spec | Molecular weight confirmation | ESI-MS should show a prominent [M-H]⁻ ion at m/z ≈ 218.2 for the acid or [M+H]⁺ at m/z ≈ 220.2 for derivatives. | [5] |

| FT-IR | Functional group identification | Characteristic peaks for C≡N stretch (~2230 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), and broad O-H stretch (~3000 cm⁻¹). | General |

Safety and Handling

As with all chemical reagents, 3-Cyano-4-isobutoxybenzoic acid should be handled with appropriate care in a well-ventilated chemical fume hood.

Table 3: Hazard and Safety Information

| Category | Guideline |

| Personal Protection | Wear standard PPE: safety glasses, nitrile gloves, and a lab coat. |

| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. |

| Skin/Eye Contact | May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water. |

| Ingestion | Harmful if swallowed. Do not ingest. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. |

Conclusion

3-Cyano-4-isobutoxybenzoic acid is more than a simple chemical intermediate; it is an enabling molecule for the efficient and scalable synthesis of Febuxostat. The protocols and insights provided in this guide underscore its strategic importance. By understanding the causality behind each synthetic step—from amide formation and thionation to the pivotal Hantzsch cyclization—researchers and drug development professionals can optimize reaction conditions, ensure high purity, and contribute to the production of life-changing pharmaceuticals. Its application is a clear example of how rational molecular design in an intermediate translates directly to the successful synthesis of a complex API.

References

- US6613930B2: Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022). Technical Disclosure Commons. [Link]

- CN106674045A: Preparation method of 3-cyano-4-isopropoxybenzoic acid.

- Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.

- CN102964313A: Synthetic method of febuxostat.

-

The preparation of febuxostat by Suzuki reaction. (2016). ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

- KR101630819B1: Synthetic method of febuxostat.

-

Proposed mechanism for the formation of thiazole derivatives. (2025). ResearchGate. [Link]

-

Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. (2014). Der Pharma Chemica. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. (2025). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). PMC - PubMed Central. [Link]

- CN102924353A: Febuxostat intermediate preparation method.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 3. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]

- 4. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 5. smolecule.com [smolecule.com]

- 6. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. KR101630819B1 - Synthetic method of febuxostat - Google Patents [patents.google.com]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. benchchem.com [benchchem.com]

reaction mechanism for 3-Cyano-4-isobutoxybenzoic acid synthesis

An Application Note and Protocol for the Synthesis of 3-Cyano-4-isobutoxybenzoic Acid

Introduction

3-Cyano-4-isobutoxybenzoic acid is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structure is integral to the development of therapeutic agents, including the xanthine oxidase inhibitor Febuxostat, which is used for the chronic management of hyperuricemia in patients with gout.[1] The synthesis of this compound involves a multi-step process that combines fundamental organic reactions, requiring careful control of reaction conditions to achieve high yield and purity.

This document provides a detailed guide for the synthesis of 3-Cyano-4-isobutoxybenzoic acid, intended for researchers, chemists, and professionals in drug development. It outlines the underlying reaction mechanisms, provides a step-by-step experimental protocol, and emphasizes the scientific rationale behind the procedural choices.

Overall Synthetic Strategy

The synthesis of 3-Cyano-4-isobutoxybenzoic acid is most effectively approached through a two-stage process starting from a readily available precursor, methyl 4-hydroxybenzoate.

-

Stage 1: Synthesis of the Key Intermediate, Methyl 3-cyano-4-hydroxybenzoate. This stage involves the introduction of a cyano group ortho to the hydroxyl group on the benzene ring. This is achieved via a formylation reaction followed by the conversion of the resulting aldehyde into a nitrile.[2]

-

Stage 2: Etherification and Saponification. The phenolic hydroxyl group of the intermediate is then alkylated with an isobutyl group via the Williamson ether synthesis. A final saponification step converts the methyl ester to the desired carboxylic acid.

Caption: Overall workflow for the synthesis of 3-Cyano-4-isobutoxybenzoic acid.

Part 1: Detailed Reaction Mechanism

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Mechanism A: Formylation and Cyanation

The introduction of the cyano group is a two-step process:

-

Ortho-Formylation: The process begins with an electrophilic aromatic substitution to install a formyl (-CHO) group at the 3-position. The hydroxyl group at the 4-position is an activating, ortho-, para-director, guiding the electrophile to the desired location. The use of paraformaldehyde with a Lewis acid like MgCl₂ and a base like triethylamine facilitates the generation of the electrophilic species.[3]

-

Conversion of Aldehyde to Nitrile: The formyl group is then converted to a nitrile. This transformation typically proceeds through an oxime intermediate, formed by reacting the aldehyde with hydroxylamine hydrochloride. Subsequent dehydration of the oxime, often facilitated by a reagent like acetyl chloride, yields the cyano group.[2]

Mechanism B: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a classic and reliable method for forming ethers. It is an SN2 reaction involving a nucleophilic substitution.[4][5]

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of methyl 3-cyano-4-hydroxybenzoate. This creates a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon of isobutyl bromide. Isobutyl bromide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination reaction.[4] The phenoxide displaces the bromide leaving group, forming the C-O ether bond.

Mechanism C: Saponification

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt.

-

Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group.

-

Acid-Base Reaction: The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.

-

Protonation: A final acidification step with a strong acid like HCl protonates the carboxylate salt to yield the final product, 3-Cyano-4-isobutoxybenzoic acid.

Caption: Mechanism of the Williamson Ether Synthesis step.

Part 2: Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials including flammable solvents, corrosive acids and bases, and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Role | Hazard Notes |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | Starting Material | Irritant |

| Magnesium Chloride (anhydrous) | MgCl₂ | 95.21 | Lewis Acid | Hygroscopic, Irritant |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Flammable, Corrosive, Toxic |

| Paraformaldehyde | (CH₂O)n | (30.03)n | Formaldehyde source | Toxic, Irritant |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Oxime formation | Corrosive, Irritant |

| Acetyl Chloride | CH₃COCl | 78.50 | Dehydrating Agent | Flammable, Corrosive |

| Isobutyl Bromide | C₄H₉Br | 137.02 | Alkylating Agent | Flammable, Irritant |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Base | Irritant |

| Sodium Hydroxide | NaOH | 40.00 | Saponification Base | Corrosive |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid | Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Volatile, Suspected Carcinogen |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Toxic, Irritant |

| Acetonitrile | CH₃CN | 41.05 | Solvent | Flammable, Toxic |

Protocol 1: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

This protocol is adapted from procedures for the formylation and cyanation of phenolic compounds.[2][3]

Step 1a: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), anhydrous magnesium chloride (19.0 g, 0.2 mol), and dichloromethane (DCM, 200 mL).

-

Stir the suspension and add triethylamine (56 mL, 0.4 mol).

-

Carefully add paraformaldehyde (24.0 g, 0.8 mol) in portions to the mixture.

-

Heat the reaction mixture to reflux (approx. 40-45°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding 1M hydrochloric acid (200 mL) while stirring in an ice bath.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-formyl-4-hydroxybenzoate.

Step 1b: Conversion to Methyl 3-cyano-4-hydroxybenzoate

-

Dissolve the crude product from the previous step in a mixture of acetonitrile (150 mL) and DMF (30 mL) in a 250 mL round-bottom flask.

-

Add hydroxylamine hydrochloride (7.6 g, 0.11 mol).

-

Cool the mixture in an ice bath and slowly add acetyl chloride (8.6 mL, 0.12 mol).

-

Remove the ice bath and heat the mixture to 80°C for 2-3 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour it into ice water (300 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure methyl 3-cyano-4-hydroxybenzoate.

Protocol 2: Synthesis of 3-Cyano-4-isobutoxybenzoic Acid

This protocol is based on the principles of Williamson ether synthesis and ester saponification.[4][6]

Step 2a: Synthesis of Methyl 3-cyano-4-isobutoxybenzoate

-

In a 250 mL round-bottom flask, dissolve methyl 3-cyano-4-hydroxybenzoate (8.85 g, 0.05 mol) in DMF (100 mL).

-

Add anhydrous potassium carbonate (13.8 g, 0.1 mol).

-

Add isobutyl bromide (8.2 g, 0.06 mol) to the suspension.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and pour it into 400 mL of cold water.

-

A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and dry under vacuum to yield methyl 3-cyano-4-isobutoxybenzoate.

Step 2b: Saponification to 3-Cyano-4-isobutoxybenzoic Acid

-

Suspend the crude ester from the previous step in a mixture of methanol (100 mL) and water (50 mL).

-

Add sodium hydroxide pellets (4.0 g, 0.1 mol) and heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the ester is no longer present.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of the final product will form. Stir for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, 3-Cyano-4-isobutoxybenzoic acid.

References

- European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds.

-

Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

-

Zhang, M.-X., Pagoria, P. F., Holmes, R. T., Alawode, O. E., & Zuckerman, N. B. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.GOV. [Link]

-

Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Cheméo. (n.d.). Chemical Properties of Isobutyl 4-hydroxybenzoate (CAS 4247-02-3). Retrieved from [Link]

- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

WIPO Patentscope. (2018). WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. [Link]

- Google Patents. (n.d.). EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation.

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2025, August 7). An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanobenzoic acid. National Institutes of Health. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Selective Reduction of 3-Cyano-4-isobutoxybenzoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Conversion of a Key Intermediate

3-Cyano-4-isobutoxybenzoic acid is a valuable substituted aromatic compound, often employed as a building block in the synthesis of complex bioactive molecules and pharmaceuticals. The selective reduction of its cyano group to a primary amine, yielding 3-(aminomethyl)-4-isobutoxybenzoic acid, is a critical transformation that opens avenues for further molecular elaboration, such as amide bond formation or the introduction of other functionalities. This conversion is pivotal in the synthesis of various therapeutic agents where the aminomethylphenyl moiety serves as a key pharmacophore.

The primary challenge in this transformation lies in the chemoselective reduction of the nitrile in the presence of a carboxylic acid. The choice of reducing agent and reaction conditions is paramount to avoid the undesired reduction of the carboxylic acid to an alcohol, or the over-reduction of the nitrile to secondary or tertiary amines. This document provides detailed protocols for achieving this selective reduction through two robust and widely applicable methods: Catalytic Hydrogenation with Raney® Nickel and Catalytic Transfer Hydrogenation with Palladium on Carbon.

Reaction Overview & Mechanistic Considerations

The conversion of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This process typically proceeds through an intermediate imine, which is then further reduced to the amine.

Caption: General reaction and simplified mechanism for nitrile reduction.

The key to selectivity is the use of catalytic systems that favor the hydrogenation of the nitrile over the carboxylic acid. Heterogeneous catalysts like Raney® Nickel and Palladium are particularly effective for this purpose under controlled conditions.

Method 1: Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a versatile and cost-effective catalyst for the hydrogenation of nitriles. Its high activity allows for the use of moderate hydrogen pressures and temperatures, often preserving other functional groups like carboxylic acids. The basic nature of the reaction medium, typically achieved by adding ammonia or a base, is crucial for suppressing the formation of secondary and tertiary amine byproducts.

Experimental Protocol

Materials:

-

3-Cyano-4-isobutoxybenzoic acid

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ethanol or Methanol

-

Ammonium Hydroxide (28-30% solution)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Parr-type hydrogenation apparatus or a similar autoclave capable of handling hydrogen pressure.

-

Magnetic stirrer with a hot plate

-

Glassware for reaction setup and work-up

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH strips

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a clean and dry pressure reactor, add 3-Cyano-4-isobutoxybenzoic acid (1.0 eq).

-

Solvent and Base Addition: Add anhydrous ethanol or methanol to dissolve the starting material (concentration typically 0.1-0.5 M). To this solution, add ammonium hydroxide (2-5 eq) to create a basic environment.

-

Catalyst Addition: Carefully add Raney® Nickel (5-10% by weight of the starting material) as a slurry in water. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi (3.4-6.8 bar).

-

Reaction: Stir the reaction mixture vigorously at a temperature between 40-60°C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet with water to prevent ignition of the catalyst and disposed of according to safety guidelines.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in deionized water and adjust the pH to ~1-2 with concentrated HCl. This will precipitate any unreacted starting material and keep the product in solution as the hydrochloride salt.

-

Filter to remove any solids.

-

Adjust the pH of the filtrate to the isoelectric point of the amino acid product (typically pH 4-6) with a solution of NaOH. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

-

Data Presentation

| Parameter | Typical Range |

| Substrate Concentration | 0.1 - 0.5 M |

| Catalyst Loading | 5 - 10 wt% |

| Hydrogen Pressure | 50 - 100 psi |

| Temperature | 40 - 60°C |

| Reaction Time | 4 - 8 h |

| Expected Yield | >85% |

| Expected Purity | >98% |

Method 2: Catalytic Transfer Hydrogenation using Palladium on Carbon

Catalytic transfer hydrogenation is an attractive alternative to high-pressure hydrogenation as it avoids the need for specialized equipment for handling hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate or isopropanol, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). This method is known for its good functional group tolerance.[1][2]

Experimental Protocol

Materials:

-

3-Cyano-4-isobutoxybenzoic acid

-

Palladium on Carbon (10% Pd/C)

-

Ammonium formate

-

Methanol or Isopropanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a hot plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Glassware for reaction setup and work-up

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH strips

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-Cyano-4-isobutoxybenzoic acid (1.0 eq) and dissolve it in methanol or isopropanol.

-

Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 65-80°C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 6-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Follow the same purification procedure as in Method 1 (acid-base work-up) to isolate the final product.

-

Data Presentation

| Parameter | Typical Range |

| Substrate Concentration | 0.1 - 0.5 M |

| Catalyst Loading | 5 - 10 mol% |

| Hydrogen Donor (NH₄HCO₂) | 3 - 5 eq |

| Temperature | 65 - 80°C |

| Reaction Time | 6 - 12 h |

| Expected Yield | >80% |

| Expected Purity | >97% |

Workflow and Logic Diagrams

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Cyano-4-isobutoxybenzoic Acid

The 3-cyano-4-isobutoxybenzoic acid scaffold is a testament to the power of rational drug design. While seemingly a simple aromatic core, its specific arrangement of a cyano group, an ether linkage, and a carboxylic acid provides a rich platform for synthesizing compounds with diverse and potent biological activities. This guide offers an in-depth comparison of the most significant derivatives, grounded in experimental data, to illuminate their therapeutic potential and the mechanistic rationale behind their design for researchers and drug development professionals.

Part 1: Febuxostat - A Landmark Derivative for Hyperuricemia and Gout

The most prominent and clinically successful derivative of the 3-cyano-4-isobutoxybenzoic acid scaffold is Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid. Its primary application is in the management of hyperuricemia in patients with gout.[1]

Primary Biological Activity: Potent and Selective Xanthine Oxidase Inhibition

The development of Febuxostat was a direct response to the need for a more effective and versatile alternative to allopurinol, the long-standing first-line therapy. The core scientific challenge was to design a potent inhibitor of xanthine oxidase (XO), the terminal enzyme in the purine degradation pathway responsible for producing uric acid.

Mechanism of Action: Unlike allopurinol, which is a purine analogue, Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[2] This is a critical distinction. Allopurinol and its active metabolite, oxypurinol, can interfere with other enzymes in purine and pyrimidine metabolism.[2] Febuxostat's non-purine structure grants it high specificity for XO, avoiding this off-target activity.[2] It potently blocks the enzyme's active site by forming stable interactions within the molybdenum pterin center channel, inhibiting both the oxidized and reduced forms of the enzyme and thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3][4]

// Nodes Purines [label="Purines (from diet, cell turnover)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypoxanthine [label="Hypoxanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; Xanthine [label="Xanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; UricAcid [label="Uric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; XO1 [label="Xanthine Oxidase (XO)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; XO2 [label="Xanthine Oxidase (XO)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Febuxostat [label="Febuxostat\n(Non-Purine Inhibitor)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Allopurinol [label="Allopurinol\n(Purine Analogue Inhibitor)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Purines -> Hypoxanthine; Hypoxanthine -> XO1 [arrowhead=none]; XO1 -> Xanthine [label=" Step 1"]; Xanthine -> XO2 [arrowhead=none]; XO2 -> UricAcid [label=" Step 2"]; Febuxostat -> XO1 [label=" Inhibits", style=dashed, color="#34A853"]; Febuxostat -> XO2 [style=dashed, color="#34A853"]; Allopurinol -> XO1 [label=" Inhibits", style=dashed, color="#EA4335"]; Allopurinol -> XO2 [style=dashed, color="#EA4335"]; } .dot Caption: Febuxostat and Allopurinol both block Xanthine Oxidase.

Comparative Performance Data: Experimental data consistently demonstrates Febuxostat's superior potency over Allopurinol. In solution, Febuxostat is approximately 1000-fold more potent.[3] This advantage is particularly pronounced for the enzyme bound to endothelial cell glycosaminoglycans, a state that renders it more resistant to inhibition by allopurinol.[3]

| Feature | Febuxostat | Allopurinol | Rationale & Significance |

| Mechanism | Non-purine selective inhibitor | Purine analogue, competitive inhibitor | Febuxostat's selectivity minimizes interference with other metabolic pathways, potentially reducing off-target effects.[2] |

| Potency (IC₅₀) | ~1.8 nM (Free XO)[3] | ~2.9 µM (Free XO)[3] | The nanomolar potency of Febuxostat allows for effective enzyme inhibition at lower clinical doses compared to Allopurinol. |

| Metabolism | Primarily hepatic (UGT & CYP enzymes) | Metabolized by XO to active oxypurinol | Febuxostat is an option for patients with renal impairment, as its elimination is not primarily kidney-dependent.[5] |

| Clinical Use | First-line for some; second-line for patients intolerant or unresponsive to Allopurinol.[6] | Recommended first-line therapy due to long safety record and cost-effectiveness.[5][6] | Clinical guidelines often favor Allopurinol first, but Febuxostat provides a crucial, more potent alternative for specific patient populations.[6] |

Secondary Biological Activity: Potent ABCG2 Transporter Inhibition

Beyond its primary mechanism, research has uncovered a significant secondary activity for Febuxostat: potent inhibition of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[7] ABCG2 is an efflux pump that removes a wide range of substrates from cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.[8]

Mechanistic Implications: Febuxostat's inhibition of ABCG2 is remarkably potent, with an IC₅₀ value of 27 nM for urate transport.[9] Studies show its inhibitory effect is stronger than that of well-established ABCG2 inhibitors like Ko143.[7][9] This has two major implications:

-

Drug-Drug Interactions: Co-administration of Febuxostat with drugs that are ABCG2 substrates (e.g., rosuvastatin, certain chemotherapeutics) could increase their plasma concentrations and risk of adverse events.[7][8]

-